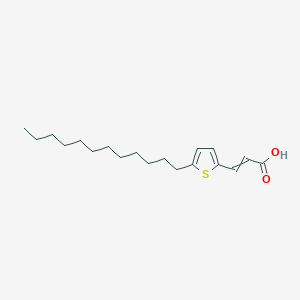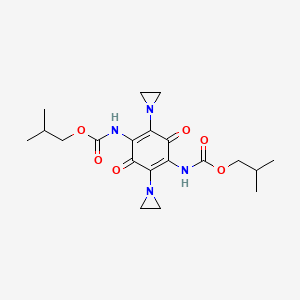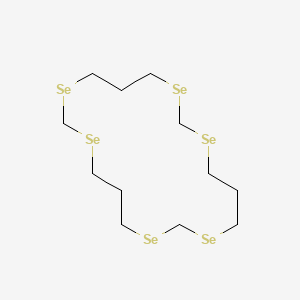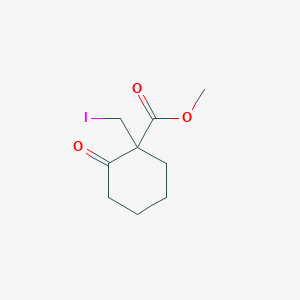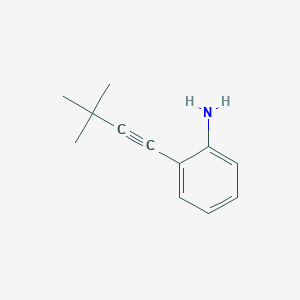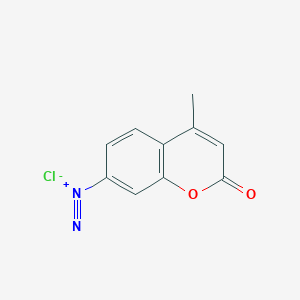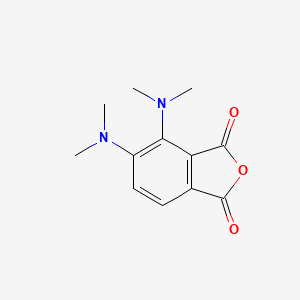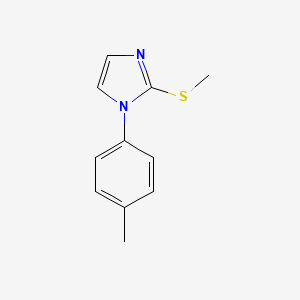![molecular formula C5H13NO2 B14298503 3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
3-[Methoxy(methyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methoxy(methyl)amino]propan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methylamino group, and a hydroxyl group attached to a three-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(methyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methoxy(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloropropan-1-ol and methoxy(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-chloropropan-1-ol is added to a solution of methoxy(methyl)amine in a suitable solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methoxy(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-[Methoxy(methyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 3-[Methoxy(methyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1-propanamine: Similar structure but lacks the methylamino group.
2-Methoxy-1-propanol: Similar structure but with the methoxy group on the second carbon.
3-Methylamino-1-propanol: Similar structure but lacks the methoxy group.
Uniqueness
3-[Methoxy(methyl)amino]propan-1-ol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H13NO2 |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
3-[methoxy(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-6(8-2)4-3-5-7/h7H,3-5H2,1-2H3 |
Clé InChI |
SCQATKBPHYXEDF-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


